Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate is an organic compound characterized by its unique chemical structure, which includes a heptanoate backbone and a trimethoxyphenyl substituent. It is classified under esters due to the presence of an ethyl group linked to a carboxylic acid derivative. The compound is notable for its potential applications in medicinal chemistry and organic synthesis.
This compound can be synthesized through various chemical reactions involving starting materials that contain phenolic and aliphatic components. Its synthesis has been documented in chemical literature, highlighting its relevance in both academic research and industrial applications.
The synthesis of Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate generally involves the esterification of 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoic acid with ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is performed under reflux conditions to ensure complete conversion of the acid to the ester.
The molecular structure of Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate features:
Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate can undergo various chemical reactions:
The mechanism by which Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate exerts its biological effects involves interactions with specific molecular targets:
Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate has several scientific applications:
The trimethoxyphenyl (TMP) moiety serves as a privileged scaffold in multitarget drug design due to its broad-spectrum interactions with critical biological targets. Compounds featuring the TMP group exhibit potent activity against diverse pathological pathways by simultaneously inhibiting key enzymes and receptors implicated in oncology, microbiology, and neurology. Notably, TMP-based molecules disrupt tubulin polymerization by binding at the colchicine site, inhibit heat shock protein 90 (Hsp90) involved in protein folding, and suppress thioredoxin reductase (TrxR), a regulator of cellular redox balance [2]. This multi-target capability arises from the TMP group’s capacity to engage in hydrogen bonding, hydrophobic interactions, and π-stacking within varied binding pockets. For example, TMP derivatives demonstrate dual inhibition of histone lysine-specific demethylase 1 (LSD1) and vascular endothelial growth factor receptor 2 (VEGFR2), thereby simultaneously targeting epigenetic dysregulation and angiogenesis in cancers [2]. The pharmacophore’s versatility extends beyond oncology, as TMP-bearing compounds also exhibit activity against Helicobacter pylori, Mycobacterium tuberculosis, and Plasmodium falciparum through inhibition of bacterial dihydrofolate reductase (DHFR) or disruption of parasitic microtubules [2] [5].
Table 1: Biological Targets of TMP-Containing Compounds
Target Class | Specific Targets | Biological Consequence |
---|---|---|
Tubulin Dynamics | Colchicine binding site | Microtubule destabilization; G2/M cell cycle arrest |
Epigenetic Regulators | LSD1, HDAC | Altered gene expression |
Redox Enzymes | Thioredoxin reductase (TrxR) | Oxidative stress induction |
Receptor Tyrosine Kinases | PDGF-Rβ, VEGFR2 | Anti-angiogenesis |
Microbial Enzymes | DHFR, Falcipain-2 (FP-2) | Antiparasitic/antibacterial effects |
The 2,3,4-trimethoxyphenyl isomer—distinct from the more common 3,4,5-configuration—confers unique steric and electronic properties essential for target selectivity. Methoxy groups at positions 2,3,4 create an asymmetric polarity gradient that enhances interactions with the colchicine binding site of tubulin, a pocket requiring specific van der Waals contacts and hydrogen bonds with β-tubulin residues such as Cys241 and Asn258 [9]. This isomer’s skewed electron density distribution allows optimal placement within tight hydrophobic cavities of enzymes like dihydrofolate reductase (DHFR), where the 2-methoxy group occupies a sub-pocket inaccessible to 3,4,5-TMP analogs [2]. Additionally, the conformational rigidity of the 2,3,4-TMP motif stabilizes ligand-receptor complexes, as evidenced by molecular docking studies of TMP-based tubulin inhibitors. These studies reveal that 2,3,4-trimethoxy substitution improves binding affinity (ΔG = −9.2 kcal/mol) compared to dimethoxy variants (ΔG = −7.1 kcal/mol) due to complementary surface contacts [9]. In Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate, the TMP group acts as a hydrophobic anchor, while the heptanoate chain provides flexibility, enabling the keto group to form hydrogen bonds with catalytic residues in target enzymes.
Table 2: Impact of Methoxy Group Positioning on Bioactivity
Isomer | Tubulin IC50 (μM) | DHFR Inhibition | Key Structural Advantages |
---|---|---|---|
2,3,4-TMP | 0.04–5.9 [9] | Moderate | Enhanced hydrophobic fitting; steric selectivity |
3,4,5-TMP | 0.05–8.2 [2] | Strong | Symmetric H-bonding; DNA minor groove affinity |
2,4,5-TMP | 0.16–12.4 [9] | Weak | Reduced target complementarity |
TMP derivatives have evolved from natural-product-inspired agents to rationally designed therapeutics over five decades. The discovery of colchicine and combretastatin A-4 (CA-4) in the 1970s–1980s highlighted the TMP moiety’s role in tubulin inhibition, spurring synthesis of analogs like ZD6126 (a vascular-disrupting prodrug) and ABT-751 (an orally active sulfonamide) [9]. Seminal studies established that replacing the 3,4,5-TMP in CA-4 with 2,3,4-TMP improved metabolic stability and reduced P-glycoprotein efflux, mitigating multidrug resistance in lung and colon cancers [9]. Concurrently, antimicrobial research leveraged TMP’s DHFR inhibition, exemplified by trimethoprim, though newer 2,3,4-TMP derivatives overcome resistance in Staphylococcus aureus by incorporating amide bonds that enhance DNA minor-groove binding [2] [3]. Ethyl 7-(2,3,4-trimethoxyphenyl)-7-oxoheptanoate epitomizes modern hybrid design, merging the TMP pharmacophore with a flexible aliphatic linker to enable dual targeting—observed in related compounds showing IC50 values of 0.04 μM against HeLa cells [6] [9].
Table 3: Evolution of Key TMP-Based Therapeutics
Era | Representative Agents | Therapeutic Application | Scientific Advance |
---|---|---|---|
1970s–1990s | Colchicine, Combretastatin A-4 | Antimitotic agents | Validation of TMP-tubulin interaction |
2000s–2010s | ZD6126, ABT-751 | Vascular disruption; oral chemotherapy | Prodrug engineering; bioavailability enhancement |
2010s–Present | Triazolylthioacetamides (e.g., 8j) | Broad-spectrum antiproliferatives | Multi-target inhibition (tubulin/DHFR/DNA) |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0